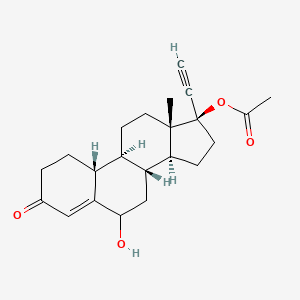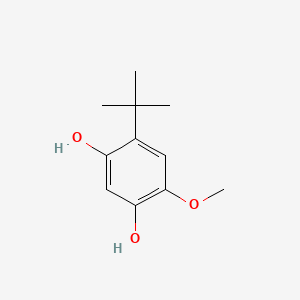
4-(tert-Butyl)-6-methoxybenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-6-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring, along with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction results in the formation of tert-butylphenol, which can then be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学的研究の応用
4-(tert-Butyl)-6-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a stabilizer and polymerization inhibitor in the production of various polymers and resins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
作用機序
The mechanism of action of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol involves its ability to stabilize free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further free radical reactions. This antioxidant property is crucial in its applications as a stabilizer and inhibitor .
類似化合物との比較
Butylated Hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in preventing oxidation in various products.
Uniqueness: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and an antioxidant makes it valuable in multiple applications.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
4-tert-butyl-6-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,12-13H,1-4H3 |
InChIキー |
WAFKWVLXEIQLEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

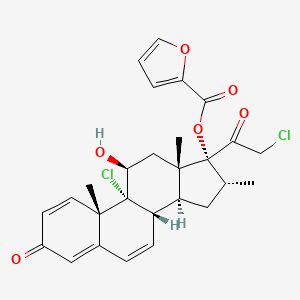
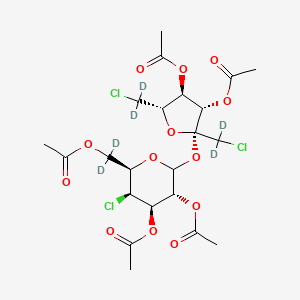
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

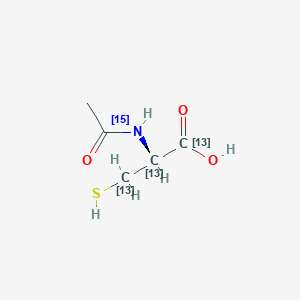
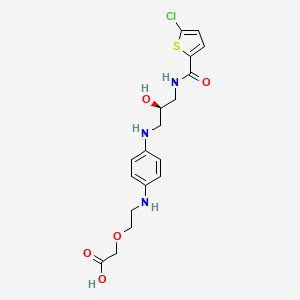
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
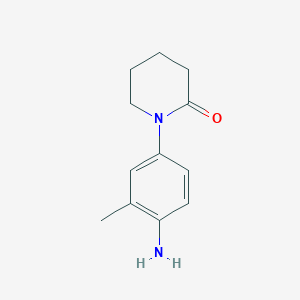
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
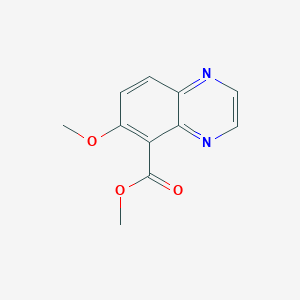
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
